Fluorotrimethylsilane
Overview
Description
It is a colorless, volatile liquid with a boiling point of 16°C and a melting point of -74°C . This compound is widely used in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluorotrimethylsilane can be synthesized through several methods. One common method involves the reaction of trimethylsilyl chloride with a fluoride source such as potassium fluoride or cesium fluoride. The reaction typically occurs in an aprotic solvent like acetonitrile or dimethylformamide at elevated temperatures .
Industrial Production Methods: In industrial settings, this compound is produced by the reaction of trimethylsilyl chloride with hydrogen fluoride gas. This process is carried out in a specialized reactor designed to handle the corrosive nature of hydrogen fluoride .
Chemical Reactions Analysis
Types of Reactions: Fluorotrimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the fluorine atom with other functional groups.
Hydrolysis: In the presence of water or protic solvents, it hydrolyzes to form trimethylsilanol and hydrogen fluoride.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include alkoxides, amines, and thiolates.
Hydrolysis Conditions: Hydrolysis typically occurs under mild conditions with the presence of water or aqueous bases.
Major Products:
Substitution Products: Depending on the nucleophile, products can include trimethylsilyl ethers, amines, or thiols.
Hydrolysis Products: The primary products are trimethylsilanol and hydrogen fluoride.
Scientific Research Applications
Fluorotrimethylsilane has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing the trimethylsilyl group into organic molecules, which can protect functional groups during synthesis.
Radiopharmaceuticals: It is utilized in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging.
Polymer Chemistry: It serves as a precursor in the synthesis of fluorinated polymers and materials.
Surface Modification: It is employed in modifying surfaces to impart hydrophobic and oleophobic properties.
Mechanism of Action
The mechanism of action of fluorotrimethylsilane involves its ability to form strong silicon-fluorine bonds. This compound can act as both an enzyme inhibitor and activator, depending on the context of the biochemical reaction. It interacts with molecular targets through nucleophilic substitution, where the fluorine atom is replaced by other functional groups .
Comparison with Similar Compounds
Fluorotrimethylsilane can be compared with other similar compounds such as:
Trimethylchlorosilane: Unlike this compound, trimethylchlorosilane contains a chlorine atom instead of fluorine.
Trimethylbromosilane: This compound contains a bromine atom and is used in similar substitution reactions but with different reactivity profiles.
Trimethylsilanol: This is the hydrolysis product of this compound and is used as a precursor in various silicon-based materials.
This compound is unique due to its high reactivity and ability to form strong silicon-fluorine bonds, making it a valuable reagent in organic synthesis and industrial applications.
Properties
IUPAC Name |
fluoro(trimethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9FSi/c1-5(2,3)4/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIKAHQFRQTTAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9FSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059959 | |
Record name | Fluorotrimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquefied gas with a pungent irritating odor; [Alfa Aesar MSDS] | |
Record name | Trimethylfluorosilane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18365 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
420-56-4 | |
Record name | Fluorotrimethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=420-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethylfluorosilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000420564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, fluorotrimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Fluorotrimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fluorotrimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.362 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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